IKK2 Potency and Isoform Selectivity vs. IKK-16 and BMS-345541
IKK|A-IN-3 inhibits IKK2 with an IC50 of 19 nM, demonstrating 2.1-fold greater potency against IKK2 compared to the commonly used inhibitor IKK-16 (IC50 = 40 nM). Importantly, IKK|A-IN-3 exhibits a 21-fold selectivity for IKK2 over IKK1 (400 nM vs. 19 nM), whereas IKK-16 shows only a 5-fold selectivity window (200 nM vs. 40 nM). This enhanced selectivity reduces potential off-target effects on IKKα-mediated non-canonical NF-κB signaling . Furthermore, IKK|A-IN-3 is 15.8-fold more potent than BMS-345541 (IC50 = 300 nM) in IKK2 inhibition .
| Evidence Dimension | IKK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | IKK-16: 40 nM; BMS-345541: 300 nM |
| Quantified Difference | 2.1-fold more potent than IKK-16; 15.8-fold more potent than BMS-345541 |
| Conditions | Cell-free kinase assay |
Why This Matters
Higher potency at lower concentrations enables reduced compound usage and minimizes non-specific cellular toxicity in long-term assays.
